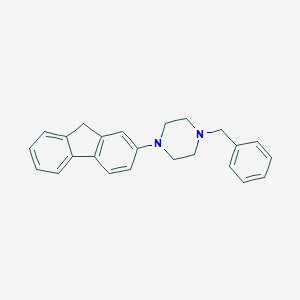

1-benzyl-4-(9H-fluoren-2-yl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H24N2 |

|---|---|

Molecular Weight |

340.5g/mol |

IUPAC Name |

1-benzyl-4-(9H-fluoren-2-yl)piperazine |

InChI |

InChI=1S/C24H24N2/c1-2-6-19(7-3-1)18-25-12-14-26(15-13-25)22-10-11-24-21(17-22)16-20-8-4-5-9-23(20)24/h1-11,17H,12-16,18H2 |

InChI Key |

PTYINEOCJKJYKG-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC4=C(C=C3)C5=CC=CC=C5C4 |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC4=C(C=C3)C5=CC=CC=C5C4 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Approaches to the 1-benzyl-4-(9H-fluoren-2-yl)piperazine Scaffold

The synthesis of the this compound core structure is not explicitly detailed in a single procedure in the reviewed literature. However, based on the synthesis of analogous aryl-alkyl piperazine (B1678402) derivatives, a convergent strategy is the most probable approach. nih.govnih.govmdpi.com This involves the synthesis of two key intermediates, 1-benzylpiperazine (B3395278) and a reactive derivative of 2-aminofluorene (B1664046), which are then coupled. Alternatively, the fluorenyl moiety can be attached to the piperazine core first, followed by benzylation.

Multistep Synthesis Strategies for the Core Structure

The formation of the target compound's scaffold logically proceeds through the coupling of a piperazine ring with fluorene (B118485) and benzyl (B1604629) groups. Two primary retrosynthetic pathways can be envisioned.

A common strategy for creating unsymmetrically disubstituted piperazines involves starting with a monosubstituted piperazine. orgsyn.org For instance, the synthesis could begin with commercially available 1-benzylpiperazine. This intermediate can then be coupled with a fluorene derivative functionalized at the 2-position, such as 2-bromo-9H-fluorene or 2-trifluoromethanesulfonyl-9H-fluorene. This coupling would typically be achieved through a palladium-catalyzed Buchwald-Hartwig amination, a well-established method for forming C-N bonds between aryl halides and amines. nih.govmdpi.com

Alternatively, the synthesis could commence by first attaching the fluorene ring system to the piperazine core. This would involve reacting piperazine with a suitable 2-substituted fluorene to form 1-(9H-fluoren-2-yl)piperazine. This intermediate would then undergo a second reaction to introduce the benzyl group. This latter step can be accomplished via several methods, including reductive amination or nucleophilic substitution, as detailed in the following sections. This step-wise approach helps prevent the formation of the symmetrically disubstituted 1,4-dibenzylpiperazine. orgsyn.org The synthesis of similar structures, such as N-(2-benzofuranylmethyl)-N'-(alkoxybenzyl)piperazines, often follows such a sequential N-alkylation strategy. nih.govnih.gov

Reductive Amination Protocols for N-Alkylation

Reductive amination is a robust and widely used method for the N-alkylation of amines, including the piperazine moiety. mdpi.comunibe.ch In the context of synthesizing this compound, this protocol would be employed in the final step, reacting 1-(9H-fluoren-2-yl)piperazine with benzaldehyde (B42025).

The reaction proceeds via the initial formation of an iminium ion intermediate from the condensation of the secondary amine of the piperazine and benzaldehyde. This intermediate is then reduced in situ to the corresponding tertiary amine. A variety of reducing agents can be used for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and effective choice. Other reagents, such as sodium cyanoborohydride (NaBH₃CN) or 2-picoline-borane, have also been successfully used in reductive amination reactions. unibe.ch This method avoids the use of potentially hazardous alkylating agents and is often high-yielding. mdpi.comunibe.ch The development of flow chemistry setups has further improved the safety and efficiency of this strategy. unibe.ch

Table 1: Reagents for Reductive Amination

| Precursors | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| 1-(9H-Fluoren-2-yl)piperazine, Benzaldehyde | Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloromethane (DCM) | This compound | mdpi.com |

| Amine, Aldehyde | Sodium cyanoborohydride (NaBH₃CN) | N-alkylated amine | unibe.ch |

| Amine, Aldehyde | 2-Picoline-borane | N-alkylated amine | unibe.ch |

Nucleophilic Substitution Reactions in Piperazine Functionalization

Nucleophilic substitution is a cornerstone of piperazine chemistry, providing a direct route for N-alkylation. nih.govmdpi.com This method would involve the reaction of the nucleophilic nitrogen of 1-(9H-fluoren-2-yl)piperazine with an electrophilic benzyl species, most commonly benzyl chloride or benzyl bromide.

This reaction is a classic Sₙ2-type substitution where the piperazine nitrogen attacks the benzylic carbon, displacing the halide leaving group. orgsyn.org The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃), to scavenge the hydrogen halide byproduct. beilstein-journals.org The choice of solvent can range from polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) to alcohols. orgsyn.org A well-documented procedure for the synthesis of 1-benzylpiperazine itself utilizes the reaction of piperazine with benzyl chloride in ethanol. orgsyn.org This fundamental transformation is readily adaptable for the final step in the synthesis of the target compound. The synthesis of analogous compounds, such as N-(2-benzofuranylmethyl)-N'-[4-methoxybenzyl]piperazine, has been achieved by treating the corresponding monosubstituted piperazine with 4-methoxybenzyl chloride, demonstrating the utility of this approach. nih.gov

Table 2: Conditions for Nucleophilic Substitution in Piperazine Synthesis

| Piperazine Derivative | Alkylating Agent | Conditions | Reference |

|---|---|---|---|

| Piperazine | Benzyl chloride | Ethanol, 65°C | orgsyn.org |

| N-((benzofuran-2-yl)methyl)piperazine | 4-Methoxybenzyl chloride | Not specified | nih.gov |

| Piperazine | Furan-2-carbonyl chloride | Triethylamine, Dichloromethane |

Carbamide Reduction Methods for Piperazine Ring Formation

While less common for simple N-alkylation, the reduction of an amide (carbamide) bond is a valid synthetic strategy that can be applied to the synthesis of piperazine derivatives. mdpi.com This approach could be used either to form the piperazine ring itself from acyclic precursors or to introduce a substituent.

In a hypothetical route to this compound, one could synthesize an N-acyl precursor, such as 1-benzoyl-4-(9H-fluoren-2-yl)piperazine. The subsequent reduction of the amide carbonyl group would yield the desired benzyl group. This transformation requires a powerful reducing agent, with lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) being the most common choice. unisi.it A similar strategy involves the reduction of piperazinones. For example, a precursor like 1-benzyl-4-(9H-fluoren-2-yl)piperazin-2-one could be reduced with LiAlH₄ to furnish the final product. While effective, this method is often less chemoselective than reductive amination or nucleophilic substitution and requires stringent anhydrous conditions.

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues allows for the exploration of structure-activity relationships. Modifications to the benzyl moiety are a common strategy to modulate the properties of piperazine-based compounds.

Modifications on the Benzyl Moiety and its Influence on Synthesis

Introducing substituents onto the benzyl ring can influence both the synthetic process and the final compound's properties. The synthesis of such analogues generally follows the same pathways described above, namely reductive amination or nucleophilic substitution, but utilizes a substituted benzaldehyde or benzyl halide.

For instance, the synthesis of a 4-methoxybenzyl analogue would involve reacting 1-(9H-fluoren-2-yl)piperazine with 4-methoxybenzyl chloride via nucleophilic substitution, a reaction demonstrated in the synthesis of similar sigma-1 receptor ligands. nih.gov Alternatively, 4-methoxybenzaldehyde (B44291) could be used in a reductive amination protocol. The electronic nature of the substituent on the aromatic ring can affect the reactivity of the starting material.

In Nucleophilic Substitution: An electron-withdrawing group (e.g., nitro, chloro) on the benzyl halide can make the benzylic carbon more electrophilic, potentially increasing the reaction rate. Conversely, an electron-donating group (e.g., methoxy) might slightly decrease reactivity. Studies on related piperazines have shown that substitutions like 4-chloro and 4-methoxy are well-tolerated synthetically. nih.gov

In Reductive Amination: The electronic properties of the substituted benzaldehyde influence the initial condensation step to form the iminium ion. Electron-withdrawing groups can facilitate this step.

The synthesis of a variety of N'-(alkoxybenzyl)piperazines has been successfully accomplished, highlighting the feasibility of modifying this part of the molecule. nih.govnih.gov

Derivatization of the Fluorene Ring (e.g., 9H-fluoren-9-yl vs. 9H-fluoren-2-yl)

The synthesis of fluorene-based piperazine derivatives is highly dependent on the desired point of attachment on the fluorene scaffold. The chemical reactivity of the fluorene ring system offers several positions for functionalization, with the C2, C7, and C9 positions being the most commonly modified. nih.gov The synthesis of this compound specifically requires the formation of a carbon-nitrogen bond at the C2 position, a process that differs significantly from derivatization at the C9 position.

Derivatization at the 2-Position: Attachment at the C2 position (and the chemically equivalent C7 position) typically involves reactions common for aromatic rings. A prevalent strategy is the palladium-catalyzed Buchwald-Hartwig amination. nih.govwikipedia.org This reaction creates a bond between an aryl halide (or triflate) and an amine. For the synthesis of the title compound, this would involve the coupling of a 2-halofluorene, such as 2-bromofluorene (B47209) or 2-iodofluorene, with 1-benzylpiperazine. nih.gov The process requires a palladium catalyst and a suitable phosphine (B1218219) ligand to facilitate the reaction. wikipedia.orgresearchgate.net Alternatively, one could start with 2-aminofluorene and perform a reductive amination with a suitable carbonyl compound, though direct amination of a halide is more common in modern synthesis. wikipedia.orgmedchemexpress.com The key to C2 derivatization is the pre-functionalization of the fluorene ring with a reactive group like a halogen. nih.gov

Derivatization at the 9-Position: In contrast, derivatization at the C9 position leverages the unique acidity of the two benzylic hydrogens located on the methylene (B1212753) bridge of the fluorene molecule. thieme-connect.de These protons can be readily removed by a base to generate a nucleophilic carbanion. This anion can then participate in various reactions, such as alkylation. thieme-connect.de For instance, creating a C9-piperazine linkage would be less direct than C2 coupling. More commonly, the C9 position is functionalized through reactions like the Knoevenagel condensation with aldehydes, which results in the formation of a double bond at the C9 position, leading to dibenzofulvene derivatives. nih.gov While direct alkylation with a piperazine-containing electrophile is conceivable, the more established routes for C-N bond formation, like the Buchwald-Hartwig amination, are favored for linking amines to the aromatic rings (e.g., the C2 position). wikipedia.org

The choice between targeting the C2 or C9 position fundamentally alters the synthetic strategy, as summarized in the table below.

| Position | Key Reactive Feature | Common Synthetic Reactions | Typical Starting Material for Piperazine Attachment |

|---|---|---|---|

| 9H-fluoren-2-yl | Aromatic C-H bond on the phenyl ring | Palladium-catalyzed Buchwald-Hartwig amination; Nucleophilic aromatic substitution | 2-Bromofluorene or 2-Iodofluorene |

| 9H-fluoren-9-yl | Acidic C9 methylene protons | Deprotonation followed by alkylation; Knoevenagel condensation | 9H-Fluorene (for deprotonation) |

Exploration of Substituents on Synthetic Efficiency and Product Yields

The efficiency and yield of the synthesis of this compound, particularly via cross-coupling reactions like the Buchwald-Hartwig amination, are sensitive to the electronic and steric nature of substituents on both the fluorene core and the piperazine moiety.

The table below illustrates the potential effects of various substituents on the yield of a hypothetical Buchwald-Hartwig synthesis of substituted this compound derivatives.

| Substituent Location | Substituent Type | Example | Predicted Effect on Yield | Reasoning |

|---|---|---|---|---|

| Fluorene Ring (e.g., C7) | Electron-Withdrawing | -NO2, -CN | Increase | Accelerates the oxidative addition step of the palladium catalyst. |

| Fluorene Ring (e.g., C7) | Electron-Donating | -OCH3, -CH3 | Decrease | Slows the oxidative addition step. |

| Fluorene Ring (e.g., C1 or C3) | Bulky Group | -C(CH3)3 | Decrease | Steric hindrance impedes catalyst binding to the reaction site. |

| Palladium Catalyst | Bulky Phosphine Ligand | Josiphos, BINAP | Increase | Promotes reductive elimination and stabilizes the active catalyst, improving overall efficiency. wikipedia.orgresearchgate.net |

Chemical Reactions and Reactivity Studies of this compound

The chemical reactivity of this compound is defined by its constituent functional groups: the fluorene moiety, the piperazine ring, and the benzyl group.

Investigations into Functional Group Interconversions

Several functional group interconversions can be envisioned for this compound, allowing for the synthesis of new derivatives.

N-Debenzylation: The benzyl group on the piperazine nitrogen is a common protecting group in organic synthesis because it can be readily removed. orgsyn.org A primary method for its cleavage is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst). This reaction would yield 1-(9H-fluoren-2-yl)piperazine, a secondary amine. This product could then serve as a versatile intermediate for further functionalization at the newly available N-H position, for example, through acylation or alkylation with different substituents. orgsyn.orgnih.gov

Reactions at the C9 Position: The methylene bridge (C9) of the fluorene ring retains its acidic protons. nih.gov These protons can be abstracted by a strong base to form a fluorenyl anion. This anion could then be reacted with various electrophiles, such as alkyl halides or carbonyl compounds, to introduce substituents at the C9 position. This allows for the creation of a diverse library of derivatives without altering the C2-piperazine connection.

Modification of the Piperazine Ring: Beyond debenzylation, the piperazine ring itself can be a site of further reactions. For example, if the starting material was 1-(9H-fluoren-2-yl)piperazine, the secondary amine could undergo reactions such as Michael addition or be used in further coupling reactions.

Studies on the Stability and Degradation Pathways under Controlled Chemical Conditions

To understand the chemical stability of this compound, forced degradation studies are essential. nih.gov These studies intentionally expose the compound to harsh chemical conditions to identify potential degradation products and establish its intrinsic stability. researchgate.netajrconline.org This information is critical for determining appropriate storage and handling conditions.

A typical forced degradation study would involve subjecting the compound to hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress. nih.govajrconline.org

Hydrolytic Degradation: Under strong acidic or basic conditions, particularly at elevated temperatures, the molecule could be susceptible to degradation. The ether-like C-N bonds of the piperazine ring could potentially cleave, although this would likely require very harsh conditions. A more probable degradation pathway under acidic conditions could involve protonation of the piperazine nitrogens, which might alter the compound's physical properties.

Oxidative Degradation: Exposure to oxidizing agents (e.g., hydrogen peroxide) could lead to several reactions. The tertiary amine of the piperazine ring could be oxidized to an N-oxide. The benzylic C-H bonds of the benzyl group and the C9 position of the fluorene are also potential sites for oxidation.

Thermal and Photolytic Degradation: High temperatures could provide the energy to break weaker bonds in the molecule. Photodegradation, upon exposure to UV light, could also occur, as polycyclic aromatic systems like fluorene can be photosensitive. ajrconline.org A likely photolytic degradation pathway could involve the cleavage of the benzyl group (N-debenzylation). orgsyn.org

The table below outlines a hypothetical forced degradation study and the likely degradation products.

| Stress Condition | Potential Degradation Pathway | Likely Major Degradation Product(s) |

|---|---|---|

| Acidic Hydrolysis (e.g., HCl, heat) | Protonation, potential slow N-debenzylation | 1-(9H-fluoren-2-yl)piperazine |

| Basic Hydrolysis (e.g., NaOH, heat) | Generally stable, potential for minor decomposition at C9 | Minimal degradation expected |

| Oxidation (e.g., H2O2) | N-oxidation of piperazine, oxidation of C9 on fluorene | This compound N-oxide; 9-fluorenone (B1672902) derivative |

| Thermal Stress (High Temperature) | Cleavage of the N-benzyl bond | 1-(9H-fluoren-2-yl)piperazine, Toluene |

| Photolytic Stress (UV Light) | Cleavage of the N-benzyl bond | 1-(9H-fluoren-2-yl)piperazine |

Advanced Analytical Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for determining the precise connectivity of atoms and the three-dimensional arrangement of a molecule in solution. For N-substituted piperazine (B1678402) derivatives, ¹H and ¹³C NMR are routinely employed. beilstein-journals.org

In the ¹H NMR spectrum of a compound like 1-benzyl-4-(9H-fluoren-2-yl)piperazine, distinct signals would be expected for the protons of the benzyl (B1604629), fluorenyl, and piperazine moieties. The aromatic protons of the benzyl and fluorenyl groups would typically appear in the downfield region (δ 7-8 ppm). The benzylic protons (-CH₂-) would likely present as a singlet, while the piperazine protons would exhibit more complex splitting patterns due to their various chemical environments and couplings.

Dynamic NMR studies on similar piperazine derivatives have revealed that these molecules can exist as multiple conformers in solution due to restricted rotation around the amide bond (if present) and the piperazine ring inversion. beilstein-journals.orgresearchgate.net This can lead to the observation of doubled signals for the piperazine N-CH₂ groups in the NMR spectrum at certain temperatures. beilstein-journals.orgresearchgate.net By conducting variable temperature NMR experiments, researchers can determine the energy barriers for these conformational changes. beilstein-journals.orgresearchgate.net

¹³C NMR spectroscopy provides complementary information by identifying all unique carbon atoms in the molecule. The spectrum would show distinct peaks for the aromatic carbons of the benzyl and fluorenyl groups, the benzylic carbon, and the carbons of the piperazine ring. The chemical shifts of these carbons provide further confirmation of the molecular structure.

Table 1: Representative ¹H and ¹³C NMR Data for Related Piperazine Structures This table is illustrative and shows typical chemical shift ranges for fragments similar to those in the target molecule, based on published data for related compounds.

| Functional Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic Protons (Benzyl, Fluorenyl) | 7.0 - 8.0 | 110 - 150 |

| Benzylic Protons (-CH₂-) | ~ 4.2 | ~ 48 |

| Piperazine Protons (-CH₂-) | 2.3 - 3.4 | 45 - 55 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and gaining insights into its structural components through fragmentation analysis. For a compound like this compound, techniques such as Electrospray Ionization (ESI-MS) would be utilized. nih.gov

The mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, which would confirm the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass to within a few parts per million, allowing for the unambiguous determination of the elemental formula.

In addition to the molecular ion peak, the mass spectrum would display a series of fragment ions. The fragmentation pattern is often predictable and provides a fingerprint of the molecule's structure. For this compound, characteristic fragments would likely arise from the cleavage of the benzyl group, the fluorenyl group, and the breaking of the piperazine ring. Analyzing these fragments helps to piece together the molecular structure and confirm the identity of the compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the presence of specific functional groups within a molecule.

IR spectroscopy measures the vibrations of bonds within the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching vibrations of the aromatic and aliphatic portions of the molecule. The presence of the aromatic rings would be indicated by peaks in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions. The C-N stretching of the piperazine ring would also give rise to characteristic signals.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated aromatic systems of the benzyl and fluorenyl groups would lead to strong absorption bands in the UV region of the spectrum. The position and intensity of these absorption maxima (λmax) are characteristic of the chromophores present in the molecule.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification of the final compound and the assessment of its purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analyzing the purity of a compound and for its purification on a larger scale (preparative HPLC). For N-arylpiperazine derivatives, reversed-phase HPLC is a common method. nih.gov In this mode, a nonpolar stationary phase is used with a polar mobile phase.

An analytical HPLC run of a purified sample of this compound should ideally show a single, sharp peak, indicating a high degree of purity. The retention time of this peak is a characteristic property of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate). By integrating the area of the peak, the purity of the sample can be quantified.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique that is invaluable for monitoring the progress of a chemical reaction. nih.govnih.gov In the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a suitable solvent system. The separated spots are visualized, often using a UV lamp, as the fluorenyl group is UV-active. nih.gov By comparing the spots of the reaction mixture to those of the starting materials and the expected product, a chemist can determine when the reaction is complete. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic of the compound in a given solvent system and can be used for identification purposes.

Computational Chemistry and Cheminformatics Investigations of 1 Benzyl 4 9h Fluoren 2 Yl Piperazine

Molecular Docking Studies

No molecular docking studies for 1-benzyl-4-(9H-fluoren-2-yl)piperazine have been reported in the searched scientific literature. Therefore, information regarding its ligand-target interaction profiling and predicted binding modes with macromolecular targets is not available.

There is no available data detailing the specific interactions of this compound with any biological target.

Without any molecular docking studies, the binding modes and affinities of this compound with any macromolecular targets have not been predicted or characterized.

Molecular Dynamics Simulations

No molecular dynamics simulation studies for this compound were identified in the literature. Consequently, analyses of its conformational landscape and the stability of any potential ligand-receptor complexes are unavailable.

Information on the conformational landscape of this compound, which would be derived from molecular dynamics simulations, is not present in the available scientific record.

As no ligand-receptor complexes involving this compound have been subjected to molecular dynamics simulations, there is no data on their binding stability and dynamics.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models that include this compound were found in the reviewed literature. Such studies are essential for correlating the chemical structure of a compound with its biological activity, but this analysis has not been published for the specified molecule.

Development of Predictive Models for Biological Activity of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop predictive models for the biological activity of chemical compounds. These models are based on the principle that the biological activity of a compound is related to its molecular structure. For a series of this compound derivatives, a QSAR model could be developed to predict their affinity for a specific biological target.

The development of such a model would involve synthesizing a series of derivatives with variations at different positions of the parent molecule and experimentally determining their biological activity (e.g., IC50 values). Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices), and 3D (e.g., molecular shape).

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be employed to build a mathematical equation that correlates the molecular descriptors with the biological activity. The predictive power of the resulting QSAR model is assessed using statistical parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and the F-test value. A high R² value indicates a good fit of the model to the training data, while a high Q² value suggests good predictive ability for new, untested compounds. mdpi.com

Table 1: Hypothetical Statistical Parameters of a QSAR Model for this compound Derivatives

| Parameter | Value | Description |

| R² | 0.92 | A measure of the goodness of fit of the model. |

| Q² | 0.85 | A measure of the predictive ability of the model. |

| F-test | 120.5 | A statistical test to assess the significance of the model. |

| SEE | 0.25 | Standard Error of the Estimate. |

Identification of Key Structural Descriptors Influencing Efficacy

Once a predictive QSAR model is established, it can be used to identify the key structural descriptors that have the most significant impact on the biological efficacy of this compound derivatives. These descriptors provide insights into the molecular properties that are crucial for the desired biological activity. nih.gov For instance, the model might reveal that properties such as lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors are critical for activity. nih.gov

For compounds targeting the central nervous system (CNS), specific ranges for these descriptors are often desirable to ensure blood-brain barrier penetration. researchgate.net For example, a lower molecular weight and a limited number of hydrogen bond donors are generally favored for CNS drugs. nih.gov By analyzing the coefficients of the descriptors in the QSAR equation, researchers can understand whether an increase or decrease in a particular descriptor's value would lead to higher efficacy. This information is invaluable for the rational design of new, more potent derivatives. researchgate.net

Table 2: Hypothetical Key Structural Descriptors and Their Influence on Efficacy

| Descriptor | Type | Influence on Efficacy | Rationale |

| LogP | Lipophilicity | Positive | Enhanced membrane permeability. |

| Molecular Weight | Steric | Negative | Lower molecular weight may improve BBB penetration. nih.gov |

| H-bond Donors | Electronic | Negative | Fewer H-bond donors can increase CNS penetration. nih.gov |

| Topological Polar Surface Area (TPSA) | Electronic | Negative | Lower TPSA is often associated with better cell permeability. nih.gov |

Pharmacophore Modeling and Virtual Screening

Elucidation of Essential Pharmacophoric Features for Target Interaction

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. peerj.commdpi.com For this compound, a pharmacophore model could be generated based on its structure and the known interactions of similar compounds with their targets.

The key pharmacophoric features would likely include:

Aromatic rings: The benzyl (B1604629) and fluorenyl moieties can engage in hydrophobic and π-π stacking interactions with the target protein.

A basic nitrogen atom: The piperazine (B1678402) ring contains a basic nitrogen that can form hydrogen bonds or ionic interactions. nih.gov

By comparing the structures of several active derivatives, a common pharmacophore hypothesis can be developed, highlighting the critical features and their spatial relationships necessary for biological activity.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Frontier Molecular Orbital Analysis and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed insights into the electronic structure and reactivity of this compound. tandfonline.comresearchgate.netjddtonline.info A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.netpku.edu.cn

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and stability. bohrium.comsapub.org A smaller HOMO-LUMO gap generally suggests higher reactivity.

By analyzing the distribution of the HOMO and LUMO across the molecular structure, it is possible to predict the most likely sites for electrophilic and nucleophilic attack. For instance, regions of the molecule with a high HOMO density are likely to be the sites of electrophilic attack, while regions with a high LUMO density are susceptible to nucleophilic attack. This information can be invaluable for understanding the metabolic fate of the compound and its potential interactions with biological macromolecules.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

| E(HOMO) | -5.8 | Energy of the Highest Occupied Molecular Orbital. |

| E(LUMO) | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | 4.6 | An indicator of chemical reactivity and stability. |

Electrostatic Potential Surface Mapping for Binding Site Interactions

Molecular Electrostatic Potential (MEP) surface mapping is a computational technique that illustrates the charge distribution across a molecule, providing crucial insights into its physicochemical properties and potential intermolecular interactions. researchgate.net The MEP map is color-coded to represent different electrostatic potential regions: red indicates areas of high electron density (negative potential), which are prone to electrophilic attack and act as hydrogen bond acceptors, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack and act as hydrogen bond donors.

For this compound, an MEP surface map would reveal distinct electrostatic features critical for its interaction with biological targets. The nitrogen atoms of the piperazine ring are expected to be prominent negative potential (red) regions, highlighting their role as primary hydrogen bond acceptors. Conversely, the hydrogen atoms on the benzyl and fluorene (B118485) aromatic rings would exhibit positive potential (blue), capable of engaging in weaker C-H···π interactions. The large, electron-rich surfaces of the fluorene and benzyl rings would likely show a mix of neutral and slightly negative potentials, contributing to hydrophobic and van der Waals interactions within a receptor's binding pocket.

Understanding this electrostatic landscape is vital for predicting the compound's binding orientation. A target protein's binding site would need complementary electrostatic features—positive regions to interact with the piperazine nitrogens and hydrophobic pockets to accommodate the aromatic systems. This predictive analysis allows for the rational design of derivatives with enhanced binding affinity and selectivity. nih.gov

Table 1: Predicted Electrostatic Potential Features of this compound and Their Interaction Implications

| Molecular Region | Predicted Electrostatic Potential | Implication for Binding Site Interaction |

| Piperazine Nitrogen Atoms | Strong Negative (Red) | Potent hydrogen bond acceptor sites. |

| Fluorene Aromatic Face | Neutral to Weakly Negative | Hydrophobic (π-π stacking) and van der Waals interactions. |

| Benzyl Aromatic Face | Neutral to Weakly Negative | Hydrophobic (π-π stacking) and van der Waals interactions. |

| Aromatic C-H Bonds | Weak Positive (Blue) | Potential for weak hydrogen bonding (C-H···O) or C-H···π interactions. |

Cheminformatics Approaches for Scaffold Analysis and Library Design

Cheminformatics provides the tools to systematically analyze molecular scaffolds and design diverse compound libraries for lead discovery and optimization. researchgate.net By leveraging computational methods, researchers can explore vast chemical spaces, predict properties, and prioritize molecules for synthesis, thereby accelerating the drug development process. researchgate.net

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to design novel compounds by modifying a known active molecule. slideshare.netnih.gov Scaffold hopping aims to replace the core structure (scaffold) of a molecule with a functionally equivalent but structurally different one, often to improve properties or secure new intellectual property. bhsai.orguniroma1.it Bioisosterism involves substituting a functional group with another that has similar physical or chemical properties, leading to retained biological activity. mdpi.comnih.gov

For this compound, these strategies can be applied to each of its three main components:

Piperazine Core: The central piperazine ring, while valuable, can be replaced with other diamine-containing scaffolds or constrained analogues to alter conformational flexibility and basicity. Bioisosteres such as homopiperazine, diazepane, or spirodiamines could be explored. enamine.net

Fluorene Moiety: The large, rigid fluorenyl group can be swapped with other polycyclic aromatic or heteroaromatic systems to modulate hydrophobic interactions and metabolic stability. Potential bioisosteres include carbazole, dibenzofuran, or even smaller bicyclic systems like naphthalene or indole.

Benzyl Group: This flexible hydrophobic group can be replaced with various other substituted or unsubstituted aryl or alkyl groups to fine-tune binding interactions. Bioisosteric replacements could include pyridinylmethyl, thienylmethyl, or cyclohexylmethyl groups.

These computational techniques help generate new lead compounds that retain the essential binding features of the original molecule while offering improved pharmacological profiles. nih.gov

Table 2: Potential Bioisosteric Replacements for Key Fragments of this compound

| Original Fragment | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

| Piperazine | Homopiperazine, 4-aminopiperidine, Diazepane | Modify basicity (pKa), conformational rigidity, and vector placement of substituents. |

| 9H-Fluorene | Carbazole, Dibenzofuran, Naphthalene, Biphenyl | Alter planarity, hydrophobicity, metabolic stability, and introduce new interaction points (e.g., H-bond donor in carbazole). |

| Benzyl | Pyridinylmethyl, Thienylmethyl, Cyclohexylmethyl, Phenethyl | Modulate hydrophobicity, introduce polarity, alter flexibility, and explore different binding vectors. |

To systematically explore the potential of the piperazine-fluorene scaffold, a virtual library of derivatives can be designed and analyzed. This involves creating a collection of hypothetical molecules in silico by combining various building blocks based on the bioisosteric replacement strategies mentioned above.

Chemical space analysis is then performed to assess the diversity and drug-likeness of this virtual library. nih.gov This involves calculating a range of physicochemical and structural properties for each molecule, such as:

Molecular Weight (MW)

LogP (a measure of lipophilicity)

Topological Polar Surface Area (TPSA)

Number of Hydrogen Bond Donors (HBD) and Acceptors (HBA)

Molecular shape and complexity descriptors

By plotting these properties, one can visualize the area of "chemical space" occupied by the library. The goal is to design a library that is diverse—covering a broad range of properties—while remaining within the boundaries of "drug-like" space (e.g., adhering to Lipinski's Rule of 5). acs.org This analysis helps prioritize the synthesis of a smaller, more focused set of compounds with a higher probability of desired biological activity and favorable pharmacokinetic profiles. nih.gov

Table 3: Hypothetical Diversity Analysis of a Small Piperazine-Fluorene Derivative Library

| Compound ID | Scaffold Modification | MW | cLogP | TPSA (Ų) | HBD | HBA |

| Parent | This compound | 380.52 | 5.65 | 6.48 | 0 | 2 |

| Deriv-001 | Fluorene -> Naphthalene | 328.46 | 4.88 | 6.48 | 0 | 2 |

| Deriv-002 | Benzyl -> Pyridin-4-ylmethyl | 381.51 | 4.61 | 19.39 | 0 | 3 |

| Deriv-003 | Piperazine -> Homopiperazine | 394.55 | 5.85 | 6.48 | 0 | 2 |

| Deriv-004 | Fluorene -> Carbazole | 379.51 | 5.25 | 18.51 | 1 | 2 |

Biochemical Mechanisms of Action and Target Engagement Studies

Investigation of Enzyme Inhibition Profiles

Inhibition Kinetics against Enoyl-Acyl Carrier Protein Reductase (InhA) of Mycobacterium tuberculosis

There is no specific information available in the reviewed scientific literature regarding the inhibition kinetics of 1-benzyl-4-(9H-fluoren-2-yl)piperazine against the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis.

InhA is a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, which is essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall. nih.govnih.gov This makes InhA a validated and attractive target for the development of new antituberculosis drugs, particularly those that could be effective against strains resistant to isoniazid, a frontline drug that requires activation by the catalase-peroxidase KatG. nih.govnih.govbiorxiv.org Direct inhibitors of InhA are sought to bypass this activation mechanism. nih.govbiorxiv.org Research has identified various classes of direct InhA inhibitors, such as the 4-hydroxy-2-pyridones, which have demonstrated potent bactericidal activity. nih.gov

Mechanistic Studies of Tyrosinase Inhibition (e.g., Agaricus bisporus Tyrosinase)

Specific mechanistic studies on the inhibition of tyrosinase from sources such as Agaricus bisporus by this compound have not been reported in the available literature.

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanogenesis (the production of melanin) and the enzymatic browning of fruits and vegetables. nih.govnih.gov Because of its role in pigmentation, tyrosinase inhibitors are of significant interest for cosmetic and pharmaceutical applications as depigmenting agents. nih.govnih.gov Studies on other compounds containing a benzylpiperazine or benzylpiperidine moiety have shown promising results. For instance, compounds with a 4-fluorobenzylpiperazine fragment have been identified as competitive inhibitors of Agaricus bisporus tyrosinase (AbTYR). nih.gov Similarly, certain 2-(4-benzyl-1-piperidyl)-1-(4-phenylpiperazin-1-yl)ethanone derivatives have also demonstrated potent inhibition of this enzyme. nih.gov These findings suggest that the benzylpiperazine scaffold can be a key pharmacophoric feature for tyrosinase inhibition. nih.gov

Inhibition of Hepatitis C Virus NS5B Polymerase

There is no specific data in the reviewed literature concerning the inhibition of the Hepatitis C Virus (HCV) NS5B polymerase by this compound.

The NS5B protein is an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the HCV genome. natap.orgnih.gov Its viral-specific nature and critical function make it a prime target for direct-acting antiviral (DAA) agents. natap.orgwashington.edu Inhibitors of NS5B are broadly classified as nucleoside inhibitors (NIs), which compete with natural substrates at the enzyme's active site, and non-nucleoside inhibitors (NNIs), which bind to allosteric sites and induce conformational changes that prevent enzyme function. washington.eduresearchgate.net Several classes of compounds, including those with benzimidazole, thiophene, and piperazine (B1678402) structures, have been investigated as NS5B inhibitors. natap.orgnih.gov For example, research on N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamides has led to the identification of potent inhibitors of the NS5B enzyme. nih.gov

Butyrylcholinesterase (BuChE) Inhibition Studies

Direct studies on the inhibition of butyrylcholinesterase (BuChE) by this compound are not present in the surveyed scientific literature.

BuChE is a serine hydrolase that, like acetylcholinesterase (AChE), can hydrolyze the neurotransmitter acetylcholine (B1216132). In the context of Alzheimer's disease, BuChE activity in the brain increases as AChE activity declines, playing a more significant role in acetylcholine regulation. nih.govnih.gov This has made selective BuChE inhibition a promising therapeutic strategy. nih.govnih.gov Research into BuChE inhibitors has explored various molecular scaffolds. Recently, a selective and potent BuChE inhibitor, S21-1011, which features a 4-benzylpiperazinequinoline structure, was shown to have neuroprotective and anti-inflammatory effects in preclinical models of Alzheimer's disease. nih.gov This highlights the potential of the benzylpiperazine moiety in designing effective BuChE inhibitors.

Receptor Binding and Functional Assays

Dopamine (B1211576) Receptor Subtype Selectivity and Affinity (e.g., D2, D3, D4 Receptors)

There is no published data available regarding the binding affinity or subtype selectivity of this compound for dopamine D2, D3, or D4 receptors.

Dopamine receptors are a class of G protein-coupled receptors that are primary targets for drugs used in treating neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. nih.gov The D2-like family, which includes the D2, D3, and D4 subtypes, shares high amino acid homology, making the development of subtype-selective ligands challenging. nih.govnih.gov The N-phenylpiperazine motif is a common feature in many ligands that target these receptors. nih.gov For instance, certain N-phenylpiperazine analogs have been shown to bind with high affinity and selectivity to the D3 receptor over the D2 receptor. nih.gov The dopamine D4 receptor is another important target, and research has led to the discovery of antagonists based on 3- or 4-benzyloxypiperidine scaffolds that show selectivity for D4 over other dopamine receptor subtypes. nih.govresearchgate.net

Note on Data Tables: Interactive data tables for inhibition constants (Ki, IC50) and receptor binding affinities have been omitted as no specific quantitative data for this compound was found in the reviewed scientific literature for the specified targets.

Characterization of Agonist and Antagonist Activity

The functional activity of piperazine derivatives, whether as agonists, antagonists, or allosteric modulators, is highly dependent on their specific chemical structure and the receptor subtype with which they interact. For instance, in the realm of serotonin (B10506) receptors, piperazine compounds display a wide spectrum of activities. Some derivatives act as direct serotonin agonists. researchgate.net For example, m-trifluoromethylphenylpiperazine (TFMPP) is known to have direct serotonin agonist activity. researchgate.net

Conversely, many piperazine derivatives function as antagonists. Studies on various substituted piperazines have demonstrated their potential as antagonists at different receptor types, including histamine (B1213489) H1 receptors and serotonin receptors. ijrrjournal.comacs.org For example, 8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl) piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one has been identified as having a significant 5-HT1A antagonistic profile. mdpi.com The characterization of a compound as an agonist or antagonist is crucial for understanding its therapeutic potential and is often determined through functional assays that measure the cellular response to receptor activation. acs.orgnih.gov For instance, in the context of sigma receptors, the functional activity of new ligands is sometimes assessed using behavioral models of nociception, where antagonists are expected to ameliorate pain responses. acs.org

A piperazine-linked phenyl cyclopropyl (B3062369) methanone (B1245722) has been identified as a positive allosteric modulator of the 5-HT2C receptor, enhancing the effect of serotonin, while also acting as a negative allosteric modulator of the 5-HT2B receptor. researchgate.net This dual activity highlights the complexity of how these compounds can fine-tune serotonergic signaling. researchgate.net

It is important to note that without specific experimental data for This compound , its precise agonist or antagonist profile at any given receptor remains speculative.

Role of Receptor Extracellular Loops in Ligand Binding and Selectivity

The binding of ligands to G-protein coupled receptors (GPCRs) is a complex process that can involve various domains of the receptor, including the transmembrane helices and the extracellular loops (ECLs). While the primary binding pocket for many small molecule ligands, such as biogenic amines, is located within the transmembrane bundle, the ECLs can play a significant role in ligand recognition, selectivity, and receptor activation. nih.govnih.govresearchgate.net

The ECLs can contribute to the formation of a "vestibular" binding site that may act as an initial docking point for ligands before they enter the deeper orthosteric binding pocket. mdpi.com This interaction with the ECLs can influence ligand binding kinetics and act as a selectivity filter. mdpi.com For instance, in the human P2Y1 receptor, the ECL2 and ECL3 are implicated in forming a meta-binding site for ATP. nih.gov Similarly, the ECL3 of mammalian odorant receptors has been shown to be involved in ligand binding and selectivity. mdpi.com

The structural diversity of the ECLs across different GPCRs contributes to the specificity of ligand binding. researchgate.net For example, in the M2 muscarinic receptor, an allosteric binding site has been mapped to ECL2. nih.gov Disulfide bonds between cysteine residues in the ECLs are often crucial for maintaining the structural integrity of the receptor and the conformation of the ligand-binding pocket. nih.gov

While these general principles apply to GPCRs, the specific role of the extracellular loops in the binding and selectivity of This compound has not been documented. Further research, including site-directed mutagenesis and structural biology studies, would be necessary to elucidate the precise interactions between this compound and the extracellular domains of its target receptors.

Sigma Receptor Subtype Interactions (e.g., Sigma-1, Sigma-2)

Sigma receptors, which are now understood to be distinct from opioid receptors, are intracellular chaperones that modulate a variety of cellular functions. nih.govtandfonline.comsigmaaldrich.cn They are classified into at least two subtypes, sigma-1 (σ1) and sigma-2 (σ2). nih.govsigmaaldrich.cn Many piperazine derivatives have been investigated for their affinity and selectivity for these receptor subtypes. nih.govacs.orgnih.govnih.gov

Benzylpiperazine derivatives have been the focus of studies aiming to develop selective sigma receptor ligands. acs.orgnih.gov For example, a series of new benzylpiperazinyl derivatives were synthesized and evaluated for their affinity towards σ1 and σ2 receptors, with some compounds showing high affinity for the σ1 receptor and significant selectivity over the σ2 subtype. acs.orgnih.gov The binding affinity of these compounds is often determined through radioligand binding assays. acs.orgnih.gov

The interaction with sigma receptors can lead to various downstream effects. For instance, σ1 receptor antagonists have shown potential in ameliorating pain in preclinical models. acs.orgnih.gov The functional activity of compounds at sigma receptors can be complex to determine, as traditional in vitro assays for agonist/antagonist properties are not always reliable. acs.org Therefore, functional characterization often involves cellular or in vivo models. acs.orgrsc.org For example, a phenytoin (B1677684) binding assay can be used to differentiate between sigma-1 receptor agonists and antagonists. rsc.org

The structural features of piperazine derivatives, such as the nature of the substituents on the piperazine ring and the length of the linker chain, can significantly influence their affinity and selectivity for sigma receptor subtypes. nih.govacs.org While there is no specific data on the interaction of This compound with sigma receptors, its structural components—a benzyl (B1604629) group and a piperazine core—are present in many known sigma receptor ligands.

Table 1: Sigma Receptor Binding Affinities of Selected Benzylpiperazine Derivatives

| Compound | Ki (nM) σ1 | Ki (nM) σ2 | Selectivity (Ki σ2/Ki σ1) |

| Compound 15 | 1.6 | 1418 | 886 |

| Compound 24 | 6.1 | 2583 | 423 |

| Haloperidol | 1.6 | 17.6 | 11 |

| *Data from a study on new benzylpiperazine derivatives. acs.org |

Serotonin Receptor Modulatory Effects of Related Piperazines (e.g., 5HT2C, 5HT2B)

Piperazine derivatives are well-known for their modulatory effects on various serotonin (5-HT) receptors. ijrrjournal.comnih.govresearchgate.net The nature of this modulation can range from direct agonism and antagonism to more complex allosteric modulation. researchgate.netresearchgate.neteuropa.eu

Specifically, the 5-HT2C and 5-HT2B receptors are important targets for many piperazine-based compounds. For example, m-Chlorophenylpiperazine (mCPP) acts as an agonist at the 5-HT2C receptor and an antagonist at the 5-HT2B receptor. europa.eu This dual activity is of interest in psychiatric research. europa.eu The modulation of these receptors can influence various physiological processes. For instance, activation of the 5-HT2C receptor is known to inhibit dopaminergic neural activity. researchgate.net

The structure of the piperazine derivative plays a critical role in its activity at these receptors. A study on a piperazine-linked phenyl cyclopropyl methanone identified it as a positive allosteric modulator of 5-HT2C receptors and a negative allosteric modulator of 5-HT2B receptors. researchgate.net This finding underscores the potential for developing highly specific modulators of serotonin receptor function. researchgate.net

While the specific effects of This compound on 5-HT2C and 5-HT2B receptors have not been reported, its piperazine core suggests a potential for interaction with these and other serotonin receptors.

G-Protein Coupled Receptor (GPCR) Signaling Pathway Modulation

Piperazine derivatives exert their effects on a wide range of G-protein coupled receptors (GPCRs), thereby modulating various intracellular signaling pathways. nih.gov The activation of a GPCR by a ligand, such as a piperazine compound, initiates a cascade of events that can alter cellular function. nih.gov

The specific G-protein that a receptor couples to determines the downstream signaling pathway. For instance, many serotonin receptors are GPCRs that couple to different G-proteins. The 5-HT1A receptor, a common target for piperazine derivatives, typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. tandfonline.comnih.gov In contrast, other serotonin receptors can couple to Gq or Gs proteins, leading to the activation of phospholipase C or the stimulation of adenylyl cyclase, respectively.

The modulation of these signaling pathways by piperazine derivatives can have profound effects on cellular processes such as gene expression, protein synthesis, and ion channel activity. For example, some piperazine derivatives have been shown to influence the brain-derived neurotrophic factor (BDNF) and protein kinase A (PKA) pathways, which are involved in neuronal plasticity and survival. tandfonline.comnih.gov Furthermore, piperazine derivatives can modulate signaling pathways involved in cell proliferation, differentiation, and apoptosis, such as the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways. researchgate.net

Given that the likely targets of This compound are GPCRs, it is expected to modulate one or more of these signaling pathways. However, the specific pathways affected would depend on its receptor binding profile and functional activity, which are yet to be determined.

Cell-Based Assays for Functional Activity and Pathway Modulation

Cell-based assays are indispensable tools for characterizing the functional activity of novel compounds and understanding their impact on cellular signaling pathways. For piperazine derivatives, a variety of such assays are employed to determine their pharmacological profile.

Assessment of Cellular Responses and Signaling Cascade Involvement

To assess the functional activity of a compound like This compound , researchers would typically use cell lines that endogenously express or are engineered to express the target receptor. For instance, to study the effects on serotonin receptors, human embryonic kidney 293 (HEK293) cells expressing specific serotonin receptor subtypes are often used. ijrrjournal.com

Functional assays can measure various cellular responses that occur upon receptor activation. These include:

Second Messenger Assays: Measuring changes in the levels of intracellular second messengers like cyclic AMP (cAMP) or inositol (B14025) phosphates can determine whether a compound is an agonist or antagonist at a particular GPCR. For example, a compound that inhibits forskolin-stimulated cAMP accumulation would be classified as an agonist at a Gi-coupled receptor.

Calcium Mobilization Assays: For Gq-coupled receptors, which activate phospholipase C and lead to an increase in intracellular calcium, fluorescent calcium indicators can be used to measure this response.

Reporter Gene Assays: These assays use a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by a specific signaling pathway. The level of reporter gene expression provides a measure of the pathway's activation.

Cell Viability and Proliferation Assays: To assess the potential cytotoxic or anti-proliferative effects of a compound, assays such as the MTT assay or CellTiter-Glo Luminescent Cell Viability Assay are used. nih.govijpsr.com These are particularly relevant for compounds being investigated as potential anticancer agents. nih.govijpsr.com

Apoptosis Assays: Assays that measure markers of apoptosis, such as caspase activation or Annexin V staining, can determine if a compound induces programmed cell death. ijpsr.com

Western Blot and Immunohistochemistry: These techniques can be used to measure changes in the expression levels of key proteins within a signaling cascade, providing insight into the molecular mechanisms of action. tandfonline.comnih.gov For example, the expression levels of 5-HT1A receptors, BDNF, and PKA can be analyzed to understand the downstream effects of a compound. tandfonline.comnih.gov

The selection of appropriate cell-based assays is crucial for building a comprehensive pharmacological profile of a novel piperazine derivative and for elucidating its mechanism of action at the cellular level.

Development of Cell-Based High-Throughput Screening Assays

Information regarding the development of cell-based high-throughput screening (HTS) assays specifically designed for or utilizing this compound is not present in the accessible scientific literature. While HTS is a common methodology in drug discovery for identifying compounds that modulate specific biological pathways, its application to this particular compound has not been documented in published research.

Investigations into Procognitive Effects in Relevant Cellular Models

There are no publicly available research articles or data that investigate the procognitive effects of this compound in any relevant cellular models. Such studies would be essential to determine if the compound has the potential to enhance cognitive functions at a cellular level, but this research has not been reported.

Target Identification and Validation Methodologies for this compound

Methodologies for identifying and validating the specific molecular targets of this compound are not described in the current body of scientific literature. The process of target identification and validation is critical for understanding a compound's mechanism of action and for the development of new therapeutics. However, no such research has been made public for this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Benzyl 4 9h Fluoren 2 Yl Piperazine Analogues

Systematic Modification of the Benzyl (B1604629) Moiety and its Impact on Biological Activity

The benzyl group of 1-benzyl-4-(9H-fluoren-2-yl)piperazine is a key structural feature that significantly influences its interaction with biological targets. Systematic modifications of this moiety have revealed important insights into the electronic and steric requirements for optimal activity.

Research has shown that the introduction of substituents on the phenyl ring of the benzyl group can modulate biological activity. For instance, the presence of electron-withdrawing or electron-donating groups can alter the electronic properties of the entire molecule, thereby affecting its binding affinity to receptors or enzymes. A study on a series of benzylpiperazine derivatives indicated that the introduction of a 4-fluoro substituent on the benzyl ring can be a crucial functional group for enhancing certain biological activities. nih.gov

Furthermore, the position of the substituent on the benzyl ring is also critical. Studies on related benzylpiperazine compounds have demonstrated that substitutions at the para position are often well-tolerated and can lead to improved potency. For example, in a series of N-(2-benzofuranylmethyl)-N'-(alkoxybenzyl)piperazines, 4-chloro or 4-methoxy substitution on the benzyl ring marginally improved sigma receptor binding affinity. researchgate.net Conversely, substitutions at other positions were generally detrimental to binding. researchgate.net

The steric bulk of the benzyl group also plays a role. While the unsubstituted benzyl group often provides a good baseline activity, the introduction of bulky substituents can either enhance or diminish activity depending on the specific biological target and the size of its binding pocket.

| Compound | Benzyl Moiety Modification | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| Analog A | 4-Fluoro substitution | Enhanced anticancer functional group activity | nih.gov |

| Analog B | 4-Chloro substitution | Marginally improved sigma receptor binding | researchgate.net |

| Analog C | 4-Methoxy substitution | Marginally improved sigma receptor binding | researchgate.net |

| Analog D | Unsubstituted | High affinity for sigma receptors | researchgate.net |

Exploration of Substituents on the Fluorene (B118485) Ring and their Biological Relevance

While specific SAR studies on substitutions of the fluorene ring in this particular compound are not extensively documented in the provided search results, general principles of medicinal chemistry suggest that introducing various functional groups could modulate activity. For example, adding polar groups could alter solubility and potentially affect the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Conversely, extending the hydrophobic surface with additional non-polar substituents could enhance binding to hydrophobic pockets in a target protein.

In related polycyclic aromatic hydrocarbon-containing structures, the position and nature of substituents are known to be critical for biological activity. For instance, the introduction of hydroxyl or amino groups can provide additional hydrogen bonding opportunities with a biological target, potentially increasing binding affinity and selectivity.

Derivatization of the Piperazine (B1678402) Core and Consequent Effects on Efficacy and Selectivity

The piperazine ring serves as a central scaffold, connecting the benzyl and fluorene moieties. Its conformational flexibility and the basicity of its nitrogen atoms are key to its role in biological interactions. Derivatization of the piperazine core is a common strategy to fine-tune the pharmacological properties of a lead compound.

Replacing the piperazine ring with other cyclic amines, such as piperidine (B6355638) or homopiperazine, can significantly impact efficacy and selectivity. For example, in a series of atypical dopamine (B1211576) transporter (DAT) inhibitors, replacing a piperazine ring with a piperidine ring led to improved metabolic stability. nih.gov In another study, replacing a piperazine ring with a morpholine (B109124) or pyrrolidine (B122466) group resulted in a noticeable decrease in activity, highlighting the importance of the piperazine core for the observed biological effects. nih.gov

The nitrogen atoms of the piperazine ring are also key points for modification. The basicity of these nitrogens, influenced by their chemical environment, can affect the compound's ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and binding to target proteins.

| Modification | Observed Effect | Reference |

|---|---|---|

| Replacement with Piperidine | Improved metabolic stability in some series | nih.gov |

| Replacement with Morpholine | Decreased biological activity | nih.gov |

| Replacement with Pyrrolidine | Decreased biological activity | nih.gov |

Enantiomeric Purity and Stereochemical Influences on Biological Activity

While this compound itself does not possess a chiral center, the introduction of substituents on the piperazine or benzyl moieties, or modifications that create a stereocenter, can lead to enantiomers with distinct biological activities. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have different potencies, efficacies, and even different pharmacological effects.

Although direct studies on the stereochemistry of this compound analogues are not available in the provided search results, research on other chiral piperazine derivatives underscores the importance of enantiomeric purity. The three-dimensional arrangement of atoms in a molecule is critical for its interaction with chiral biological macromolecules like receptors and enzymes. One enantiomer may fit perfectly into a binding site, leading to a potent biological response, while the other may have a much weaker interaction or even bind to a different target altogether.

Correlation of Structural Features with Metabolic Stability and Other ADME-related Properties

For piperazine-containing compounds, the piperazine ring itself can be a site of metabolism. Bioisosteric replacement of the piperazine ring has been explored as a strategy to improve metabolic stability. As mentioned earlier, replacing the piperazine with a piperidine ring has been shown to enhance metabolic stability in certain classes of compounds. nih.gov

The lipophilicity of the molecule, largely influenced by the large fluorene and benzyl groups, will significantly impact its ADME properties. High lipophilicity can lead to poor aqueous solubility, high plasma protein binding, and extensive metabolism, which can limit oral bioavailability and duration of action. The introduction of polar functional groups at strategic positions on the fluorene or benzyl rings can help to optimize the physicochemical properties, leading to a more favorable ADME profile. For instance, incorporating nitrogen atoms into an aromatic system tends to increase metabolic stability by decreasing the potential for oxidative metabolism. nih.gov

| Structural Feature | Potential Impact on ADME Properties | Reference |

|---|---|---|

| Piperazine Ring | Potential site of metabolism; can be replaced to improve metabolic stability. | nih.gov |

| Fluorene and Benzyl Groups | High lipophilicity can affect solubility, plasma protein binding, and metabolism. | nih.gov |

| Introduction of Polar Groups | Can improve aqueous solubility and optimize physicochemical properties. | nih.gov |

| Incorporation of Heteroatoms (e.g., Nitrogen) in Aromatic Rings | Can increase metabolic stability by reducing oxidative metabolism. | nih.gov |

Mechanistic Metabolism Studies in Preclinical Research Models

In Vitro Metabolic Stability and Clearance Determination

These studies aim to quantify the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance (CLint).

Hepatic Microsomal Stability Studies (e.g., Human and Animal Liver Microsomes)

Hepatic microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. evotec.comcreative-bioarray.com The assay involves incubating the test compound with pooled liver microsomes from different species (e.g., human, rat, mouse) and a necessary cofactor, typically NADPH, to initiate the metabolic reactions. evotec.com Samples are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes), and the reaction is stopped. evotec.comcreative-bioarray.com The concentration of the remaining parent compound is measured using LC-MS/MS. bioduro.com The rate of disappearance is then used to calculate key parameters.

Illustrative Data Table for Microsomal Stability (Hypothetical)

| Parameter | Human Liver Microsomes | Rat Liver Microsomes | Mouse Liver Microsomes |

|---|---|---|---|

| Half-Life (t½, min) | Data not available | Data not available | Data not available |

| Intrinsic Clearance (CLint, µL/min/mg protein) | Data not available | Data not available | Data not available |

This table represents typical data generated in such a study; no public data exists for 1-benzyl-4-(9H-fluoren-2-yl)piperazine.

Hepatocyte Incubation Studies (Phase I and Phase II Metabolism)

Cryopreserved or fresh hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes in a more physiologically relevant cellular environment. nih.gov Incubating the compound with hepatocytes allows for the simultaneous assessment of oxidative, hydrolytic, and conjugative metabolic pathways. nih.gov Similar to microsomal studies, the disappearance of the parent compound is monitored over time to determine stability and clearance. These studies provide a more comprehensive picture of hepatic metabolism. nih.gov

S9 Fraction Metabolism Studies

The S9 fraction is a supernatant preparation from liver homogenate that contains both microsomal and cytosolic enzymes. nih.govnih.gov This allows for the investigation of a broader range of Phase I (e.g., CYPs) and Phase II (e.g., sulfotransferases, N-acetyltransferases) metabolic reactions than microsomes alone. nih.gov S9 fractions, supplemented with appropriate cofactors like NADPH, UDPGA, and PAPS, are a cost-effective tool for screening compounds and can be more representative of whole-liver metabolism than microsomes alone. nih.govnih.gov

Identification and Characterization of Metabolites

Identifying the structures of metabolites is critical to understanding clearance pathways and identifying potentially active or toxic byproducts.

Oxidative Metabolic Pathways (e.g., Cytochrome P450 Isoenzyme Involvement)

For a compound like this compound, several sites are susceptible to CYP-mediated oxidation. Potential metabolic "soft spots" could include:

Aromatic hydroxylation on the fluorenyl or benzyl (B1604629) rings.

Benzylic hydroxylation at the CH2 group connecting the phenyl ring to the piperazine (B1678402).

N-dealkylation to remove the benzyl group.

Oxidation within the piperazine ring.

Studies with piperazine-containing compounds often show metabolism at the benzyl group and oxidation of the aromatic rings. nih.gov Pinpointing which specific CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) are responsible is done using recombinant human CYP enzymes or chemical inhibitors. bioduro.com

Conjugative Metabolic Pathways (e.g., Glucuronidation, Sulfation)

Phase II metabolism involves the conjugation of functional groups, often introduced during Phase I, with endogenous molecules to increase water solubility and facilitate excretion. If oxidative metabolism of this compound produces hydroxylated metabolites, these can be substrates for UDP-glucuronosyltransferases (UGTs) to form glucuronide conjugates or sulfotransferases (SULTs) to form sulfate (B86663) conjugates. These reactions are typically studied in hepatocytes or S9 fractions supplemented with the necessary cofactors (UDPGA for glucuronidation, PAPS for sulfation). evotec.com

Illustrative Table of Potential Metabolites (Hypothetical)

| Metabolite ID | Proposed Structure | Metabolic Pathway |

|---|---|---|

| M1 | Hydroxylated fluorenyl moiety | Phase I (Oxidation) |

| M2 | Hydroxylated benzyl moiety | Phase I (Oxidation) |

| M3 | N-dealkylated piperazine | Phase I (N-dealkylation) |

| M4 | Glucuronide conjugate of M1/M2 | Phase II (Glucuronidation) |

This table illustrates potential metabolites; no specific metabolite identification data has been published for this compound.

Metabolite Structure Elucidation using Advanced Analytical Techniques

The identification and structural characterization of metabolites are fundamental to understanding the biotransformation of a new chemical entity like this compound. This process relies on sophisticated analytical techniques, primarily high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy, often used in combination.

Initially, in vitro systems, such as liver microsomes or hepatocytes from preclinical species (e.g., rats, dogs) and humans, are incubated with the parent compound. These systems contain the primary enzymes responsible for drug metabolism. Following incubation, samples are analyzed to detect potential metabolites.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the workhorse for initial metabolite detection. By comparing the chromatograms of control and test samples, new peaks corresponding to metabolites can be identified. The mass-to-charge ratio (m/z) of these new peaks provides the molecular weight of the potential metabolites, offering initial clues about the metabolic transformations that may have occurred (e.g., oxidation, hydroxylation, glucuronidation).

For definitive structure elucidation, tandem mass spectrometry (MS/MS) is employed. In this technique, a specific metabolite ion is isolated and fragmented, and the resulting fragmentation pattern provides detailed structural information, helping to pinpoint the site of metabolic modification on the molecule.

When the complexity of the metabolite or the need for unambiguous structural confirmation arises, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. Metabolites can be isolated from scaled-up in vitro incubations or from the excreta of animals dosed with the compound. One-dimensional (¹H) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are then performed. These analyses reveal detailed information about the chemical environment of each atom in the molecule, allowing for the precise determination of the metabolite's structure, including the stereochemistry of the modification. The combination of MS and NMR provides a powerful approach for the confident identification of even complex or novel metabolic pathways.

Mechanistic Absorption, Distribution, and Excretion (ADE) in Animal Research Models

To understand how this compound moves through and is eliminated from the body, absorption, distribution, and excretion (ADE) studies are conducted in preclinical animal models, typically rats. Often, a radiolabeled version of the compound (e.g., with ¹⁴C or ³H) is used to facilitate tracking of the drug and all its metabolites.

Investigation of Distribution Mechanisms into Specific Tissues and Organs

After administration of the compound, its distribution throughout the body is investigated to identify potential target organs and sites of accumulation. Quantitative whole-body autoradiography (QWBA) is a powerful technique that provides a visual and quantitative map of the distribution of the radiolabeled compound across the entire animal body at different time points. This method can reveal which tissues and organs the compound and its metabolites have penetrated.

For more detailed quantitative analysis, tissues and organs of interest (e.g., brain, liver, kidneys, lungs) are collected at various times after dosing. The concentration of the parent compound and its major metabolites in these tissues is then measured using a validated analytical method, typically LC-MS/MS. These data provide critical information on the rate and extent of distribution to specific sites. The results can indicate whether the compound crosses the blood-brain barrier and can highlight organs that may be important for efficacy or potential toxicity.

Illustrative Data Table: Tissue Distribution of a Hypothetical Compound

| Tissue | Concentration (ng/g) at 1h | Concentration (ng/g) at 8h | Concentration (ng/g) at 24h |

| Blood | 150 | 45 | 5 |

| Brain | 25 | 8 | <1 |

| Liver | 1200 | 350 | 40 |

| Kidney | 850 | 200 | 25 |

| Lung | 600 | 150 | 18 |

| Fat | 300 | 450 | 300 |

This table presents illustrative data for a hypothetical compound and does not represent actual findings for this compound.

Elucidation of Excretion Pathways and Transport Mechanisms

To determine the primary routes and mechanisms of elimination from the body, mass balance studies are conducted. After administering a single dose of the radiolabeled compound, urine, feces, and expired air are collected over several days until most of the radioactivity has been recovered. The total amount of radioactivity in each matrix is quantified to determine the major route of excretion (renal vs. fecal).